5-Bromoquinolin-6-ol
Overview
Description
5-Bromoquinolin-6-ol is a chemical compound with the CAS Number: 115581-09-4 . It has a molecular weight of 224.06 and its IUPAC name is 5-bromo-6-quinolinol . It is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for 5-Bromoquinolin-6-ol is 1S/C9H6BrNO/c10-9-6-2-1-5-11-7 (6)3-4-8 (9)12/h1-5,12H . This indicates that the compound has a molecular formula of C9H6BrNO .
Physical And Chemical Properties Analysis
5-Bromoquinolin-6-ol is a solid at room temperature . The compound is shipped at normal temperature .
Scientific Research Applications
5-Bromoquinolin-6-ol is a chemical compound with the molecular formula C9H6BrNO . It’s a solid substance with a molecular weight of 224.06 . It’s typically stored in a dry room at normal temperature .
Quinoline, which 5-Bromoquinolin-6-ol is a derivative of, is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Quinoline is an essential segment of both natural and synthetic compounds . In particular, the pyranoquinoline ring system has gained considerable attention as it has potential for industrial and medicinal applications .
For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .
Safety And Hazards
The compound is classified under GHS07 and has a signal word of warning . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water in case of eye contact .
properties
IUPAC Name |
5-bromoquinolin-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-9-6-2-1-5-11-7(6)3-4-8(9)12/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEFDTSINGDBKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2Br)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361250 | |
Record name | 5-bromoquinolin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10361250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromoquinolin-6-ol | |
CAS RN |
115581-09-4 | |
Record name | 5-bromoquinolin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10361250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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